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molecular formula C9H10N2O3S B8740375 2-(4-Oxo-2-thioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)acetic acid

2-(4-Oxo-2-thioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)acetic acid

Cat. No. B8740375
M. Wt: 226.25 g/mol
InChI Key: YONAGTZTYKICLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09447052B2

Procedure details

(4-oxo-2-thioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)acetic acid (30.0 g, 1.0 eq) was slurried in a mixture of water (162 mL) and isopropyl alcohol (30 mL). KOH solution (50% aqueous, 28.3 g, 1.90 eq) was added followed by a water line wash (15 mL) resulting in a solution. Then K2CO3 (2.75 g, 0.15 eq) was charged and the solution was heated to 40±3° C. Thereafter 4-fluorobenzyl chloride (18.2 g, 0.95 eq) was added, followed by a line wash of isopropyl alcohol (18 mL) and the reaction mixture was stirred at 40±3° C. until the reaction was deemed complete (˜2.5 hours). The reaction mixture was cooled to 20±3° C. and formic acid (3.1 g, 0.5 eq) was added resulting in crystallisation of the product within 30 minutes. A second charge of formic acid (10.4 g, 1.7 eq) was added over 1 hour and the slurry was stirred at 20±3° C. for at least one hour. The slurry was filtered to isolate the product, which was washed twice with a mixture of water (48 mL) and isopropyl alcohol (12 mL), then with isopropyl alcohol (60 mL) and dried in vacuo at 50° C. to yield the title compound as an off-white solid (40.6 g, 92%). 1H NMR (d6 DMSO) δ 1.95 (2H, m), 2.57 (2H, t), 2.85 (2H, t), 4.4 (2H, s), 4.7 (2H, s), 7.15 (2H, dd), 7.45 (2H, dd), ˜13.6 (1H, vbrs).
Name
Quantity
162 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
28.3 g
Type
reactant
Reaction Step Two
Name
Quantity
2.75 g
Type
reactant
Reaction Step Three
Quantity
18.2 g
Type
reactant
Reaction Step Four
Quantity
3.1 g
Type
reactant
Reaction Step Five
Quantity
10.4 g
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Yield
92%

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[NH:7][C:6](=[S:8])[N:5]([CH2:9][C:10]([OH:12])=[O:11])[C:4]2[CH2:13][CH2:14][CH2:15][C:3]1=2.[OH-].[K+].C([O-])([O-])=O.[K+].[K+].[F:24][C:25]1[CH:32]=[CH:31][C:28]([CH2:29]Cl)=[CH:27][CH:26]=1.C(O)=O>O.C(O)(C)C>[F:24][C:25]1[CH:32]=[CH:31][C:28]([CH2:29][S:8][C:6]2[N:5]([CH2:9][C:10]([OH:12])=[O:11])[C:4]3[CH2:13][CH2:14][CH2:15][C:3]=3[C:2](=[O:1])[N:7]=2)=[CH:27][CH:26]=1 |f:1.2,3.4.5|

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
O=C1C2=C(N(C(N1)=S)CC(=O)O)CCC2
Name
Quantity
162 mL
Type
solvent
Smiles
O
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)(C)O
Step Two
Name
Quantity
28.3 g
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
2.75 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Four
Name
Quantity
18.2 g
Type
reactant
Smiles
FC1=CC=C(CCl)C=C1
Step Five
Name
Quantity
3.1 g
Type
reactant
Smiles
C(=O)O
Step Six
Name
Quantity
10.4 g
Type
reactant
Smiles
C(=O)O
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 (± 3) °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at 40±3° C. until the reaction
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
wash (15 mL)
CUSTOM
Type
CUSTOM
Details
resulting in a solution
WASH
Type
WASH
Details
wash of isopropyl alcohol (18 mL)
CUSTOM
Type
CUSTOM
Details
(˜2.5 hours)
Duration
2.5 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to 20±3° C.
CUSTOM
Type
CUSTOM
Details
resulting in crystallisation of the product within 30 minutes
Duration
30 min
ADDITION
Type
ADDITION
Details
was added over 1 hour
Duration
1 h
STIRRING
Type
STIRRING
Details
the slurry was stirred at 20±3° C. for at least one hour
FILTRATION
Type
FILTRATION
Details
The slurry was filtered
CUSTOM
Type
CUSTOM
Details
to isolate the product, which
WASH
Type
WASH
Details
was washed twice with a mixture of water (48 mL) and isopropyl alcohol (12 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with isopropyl alcohol (60 mL) and dried in vacuo at 50° C.

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(C=C1)CSC1=NC(C2=C(N1CC(=O)O)CCC2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 40.6 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 96.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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